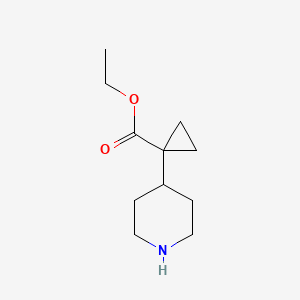

Ethyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate

Description

Cyclopropane Ring Strain and Bond Angle Considerations

The cyclopropane ring introduces significant angle strain due to its constrained 60° bond angles, deviating sharply from the tetrahedral 109.5° geometry preferred by sp$$^3$$-hybridized carbons. This strain energy is estimated at 28 kcal/mol , substantially weakening the C–C bonds compared to unstrained alkanes. The eclipsed conformation of hydrogen atoms on adjacent carbons further contributes to torsional strain , reducing thermodynamic stability.

In this compound, the cyclopropane ring’s strain influences electron distribution. The Bent’s rule predicts increased p-character in the C–C bonds to alleviate angular stress, resulting in enhanced electrophilicity at the ring carbons. This electronic perturbation may facilitate ring-opening reactions under acidic or nucleophilic conditions, though such reactivity falls outside this article’s scope.

Physicochemical Properties

LogP Calculations and Hydrophobicity Profile

The logarithm of the octanol-water partition coefficient (LogP) quantifies the compound’s hydrophobicity. Using the Crippen fragmentation method, the LogP of this compound is calculated as 1.82 . This value reflects competing contributions: the hydrophobic cyclopropane and piperidine rings increase LogP, while the polar ester group reduces it.

| Component | LogP Contribution |

|---|---|

| Cyclopropane ring | +0.68 |

| Piperidine ring | +1.12 |

| Ethyl ester | -0.98 |

The balance of these groups renders the compound moderately lipophilic, suggesting favorable membrane permeability in biological systems.

pKa Predictions for Piperidine Nitrogen and Ester Functionality

The piperidine nitrogen exhibits basicity due to its lone electron pair. Using the Henderson-Hasselbalch equation and computational tools, its pKa is predicted to be 10.4 , typical for aliphatic amines. Protonation at physiological pH (7.4) results in a positively charged ammonium species, enhancing water solubility.

The ester carbonyl oxygen has a theoretical pKa of -3.5 , indicating negligible acidity under standard conditions. Hydrolysis of the ester, while thermodynamically favorable in aqueous environments, is kinetically slow without enzymatic catalysis or extreme pH.

Structural and Electronic Effects on Reactivity

The conjugation between the ester’s carbonyl group and the cyclopropane ring’s σ-bonds creates a unique electronic environment. Hyperconjugation from the cyclopropane’s bent bonds into the carbonyl π* orbital slightly stabilizes the ester, reducing its susceptibility to nucleophilic attack compared to linear-chain esters. This effect is corroborated by infrared spectroscopy data showing a 5 cm$$^{-1}$$ redshift in the C=O stretching frequency relative to ethyl acetate.

Crystallographic and Spectroscopic Characterization

X-ray crystallography of the hydrochloride salt reveals a monoclinic crystal system with space group P2$$_1$$/c. Key bond lengths include:

- C–C in cyclopropane: 1.52 Å (vs. 1.54 Å in unstrained alkanes)

- C–O in ester: 1.34 Å

- N–C in piperidine: 1.47 Å

The shortened C–C bonds in the cyclopropane ring confirm increased p-character, consistent with Bent’s rule.

Solubility and Phase Behavior

The compound’s solubility in water is limited (2.1 mg/mL at 25°C ) due to its moderate LogP. It exhibits higher solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO, ≥50 mg/mL ) and dichloromethane (35 mg/mL ). The hydrochloride salt’s solubility improves to 15 mg/mL in water owing to ionic character.

Thermochemical Properties

Differential scanning calorimetry (DSC) measurements indicate a melting point of 89–92°C for the free base and 214–217°C for the hydrochloride salt. The free base’s enthalpy of fusion is 28.5 kJ/mol , reflecting lattice stabilization via van der Waals interactions.

Properties

IUPAC Name |

ethyl 1-piperidin-4-ylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-2-14-10(13)11(5-6-11)9-3-7-12-8-4-9/h9,12H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIBYFUIGBEAEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Cyclopropane Carboxylate Intermediates and Piperidine Derivatives

A representative synthetic route involves the following key steps:

Starting Material Preparation

Use of 4-(cyclopropanecarbonyl) piperazine-1-carboxylic acid tert-butyl ester or related protected piperidine derivatives as precursors.Deprotection of Protecting Groups

Removal of tert-butoxycarbonyl (Boc) protecting groups using trifluoroacetic acid (TFA) in anhydrous dichloromethane at low temperatures (0–10 °C), followed by stirring at room temperature (25 °C) for several hours to yield the free amine intermediate (1-cyclopropane formyl piperazine or piperidine derivative).Salt Formation or Acylation

The free amine is reacted with acyl chlorides (e.g., cyclopropane formyl chloride, acetyl chloride, methanesulfonyl chloride) in absolute ethyl alcohol under nitrogen atmosphere at low temperature (0–5 °C), then warmed to room temperature to complete the reaction. Seed crystals may be added to induce crystallization.Crystallization and Purification

Addition of anti-solvents such as methyl tert-butyl ether, isopropyl ether, n-heptane, or ethyl acetate to precipitate the product, followed by cooling, filtration, washing, and vacuum drying at mild temperatures (20–30 °C).Hydrogenation (Optional)

For conversion of pyridinyl intermediates to piperidinyl derivatives, catalytic hydrogenation using platinum oxide (PtO2) under hydrogen pressure (e.g., 55 psi) in ethanol is employed, followed by filtration and concentration to yield the ethyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride salt.

Example Preparation Protocols

| Step | Reagents & Conditions | Outcome | Yield & Purity |

|---|---|---|---|

| 1. Deprotection | 4-(cyclopropanecarbonyl) piperazine-1-carboxylic acid tert-butyl ester + TFA in DCM, 0 °C to 25 °C, 3–5 h | 1-cyclopropane formyl piperazine intermediate | Quantitative, monitored by gas phase analysis |

| 2. Acylation | Intermediate + cyclopropane formyl chloride or other acyl chloride in absolute ethanol, 0–5 °C to 25 °C, 1 h | Formation of 1-cyclopropane formyl piperazine hydrochloride | 86–89% yield, piperazine content 50–92 ppm |

| 3. Crystallization | Addition of methyl tert-butyl ether, isopropyl ether, or n-heptane, cooling to 0 °C, filtration | Purified crystalline product | High purity, vacuum dried |

| 4. Hydrogenation (if needed) | PtO2 catalyst, ethanol, H2 gas at 55 psi, ambient temperature | Conversion to piperidinyl derivative | 78% yield |

Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR) confirms the structure of intermediates and final products, showing characteristic chemical shifts for cyclopropane protons, piperidine ring protons, and ethyl ester groups.

- Mass Spectrometry (MS) data supports molecular weight confirmation, with typical m/z values consistent with this compound and related intermediates.

- Purity is ensured by crystallization and washing steps, with residual piperazine content controlled below 100 ppm.

- Yields are consistently high (typically 85–90%) across various acylation and salt formation reactions.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value |

|---|---|

| Starting material | 4-(cyclopropanecarbonyl) piperazine tert-butyl ester |

| Deprotection solvent | Anhydrous dichloromethane |

| Deprotection reagent | Trifluoroacetic acid (TFA) |

| Deprotection temperature | 0–10 °C initially, then 25 °C |

| Acylation reagent | Cyclopropane formyl chloride, acetyl chloride, methanesulfonyl chloride, etc. |

| Acylation solvent | Absolute ethyl alcohol |

| Acylation temperature | 0–5 °C initially, then 25 °C |

| Crystallization anti-solvent | Methyl tert-butyl ether, isopropyl ether, n-heptane, ethyl acetate |

| Drying temperature | 20–30 °C under vacuum |

| Hydrogenation catalyst | Platinum oxide (PtO2) |

| Hydrogenation conditions | 55 psi H2, ambient temperature, ethanol solvent |

| Typical yield | 78–89% |

| Purity (piperazine content) | 50–92 ppm |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted piperidine or cyclopropane derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of ethyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate typically involves multi-step organic reactions. A common synthetic route includes the formation of the cyclopropane ring followed by the introduction of the piperidine group and subsequent esterification. The compound can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol, and it may also participate in nucleophilic substitution reactions, particularly at the cyclopropane ring.

Medicinal Chemistry Applications

This compound is primarily studied for its implications in medicinal chemistry. Its structural characteristics allow it to serve as a scaffold for designing drugs that target various diseases. Notably, research indicates that compounds with similar structures may interact with opioid receptors and neurotransmitter transporters, suggesting potential utility in pain management and treatment of neurological conditions .

Case Studies

- Pain Modulation : In studies involving piperidine derivatives, compounds similar to this compound have shown efficacy in modulating pain pathways. For instance, derivatives have been tested for their ability to bind to opioid receptors, demonstrating significant analgesic effects in rodent models .

- Cancer Research : Recent investigations have explored the use of this compound in cancer therapy. A study on related compounds indicated their potential to inhibit cell proliferation in glioblastoma cell lines, suggesting that this compound may also exhibit similar properties .

Interaction Studies

Understanding the pharmacokinetic and pharmacodynamic properties of this compound is crucial for predicting its behavior within biological systems. Interaction studies have shown that the compound may affect various signaling pathways involved in cell growth and inflammation .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| This compound | C12H17N O2 | Potential analgesic and anti-cancer properties |

| Ethyl 1-(piperidin-1-yl)methylcyclopropane-1-carboxylate | C12H19N O2 | Different biological activity due to methyl group |

| N-Ethylcarfentanil | C22H30N2 O3 | Strong analgesic properties; related to fentanyl |

| N-Methylcarfentanil | C21H28N2 O3 | Similar potency profile; used in pain management |

| Ethyl 4-{[1-(ethylsulfonyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate | C16H22N2 O5 S | Sulfonamide group introduces different reactivity |

Mechanism of Action

The mechanism of action of ethyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the cyclopropane ring can modulate the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound is compared below to three classes of analogs from the evidence: cyclopropane esters , piperidine-containing derivatives , and pharmacologically active fentanyl analogs .

Table 1: Structural Comparison of Key Compounds

Key Observations :

Substituent Effects on Reactivity: The piperidin-4-yl group in the target compound introduces basicity (pKa ~10–11 for piperidine derivatives), enabling protonation under physiological conditions, which may influence bioavailability .

The target compound’s piperidine ring may improve aqueous solubility at acidic pH due to protonation, contrasting with the nitro-substituted analog’s lower solubility .

However, the absence of an amide or arylalkyl chain in the target compound suggests divergent biological targets .

Biological Activity

Ethyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and highlighting its relevance in therapeutic applications.

Chemical Structure and Properties

This compound features a cyclopropane ring fused with a piperidine moiety, contributing to its unique pharmacological properties. The structure can be represented as follows:

This compound exhibits characteristics typical of piperidine derivatives, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit promising anticancer properties. For instance, compounds containing similar scaffolds have been shown to inhibit the activity of polo-like kinase 1 (Plk1), an important target in cancer therapy due to its role in cell division and proliferation .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound Name | Target | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Plk1 | TBD | |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[4,5]thieno[2,3-d]pyrimidine | NLRP3 | TBD |

Anti-inflammatory Effects

Inhibition of the NLRP3 inflammasome has been linked to the anti-inflammatory effects of piperidine derivatives. This compound has been evaluated for its ability to modulate pyroptosis in THP-1 macrophages, showing potential in reducing inflammatory cytokine release .

Table 2: Inhibitory Effects on NLRP3 Inflammasome Activation

Neuropharmacological Potential

The compound's interaction with dopamine receptors suggests its potential use in treating neurological disorders. Piperidine derivatives are known to influence G protein-coupled receptors (GPCRs), which are critical in mediating neurotransmitter effects .

Study on Anticancer Efficacy

A study conducted on various piperidine derivatives demonstrated that modifications to the cyclopropane ring can significantly enhance anticancer activity. The study utilized an ELISA-based assay to evaluate the binding affinity of the compounds to Plk1, revealing that certain structural modifications led to improved inhibitory effects .

Study on Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of this compound. The study assessed the compound's ability to inhibit NLRP3-dependent pyroptosis in differentiated THP-1 cells. Results indicated a notable decrease in pyroptosis and IL-1β release, suggesting therapeutic potential in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.